

Application of Adipic Acid-d10 in Pharmaceutical Impurity Testing

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Compound of Interest		
Compound Name:	Adipic acid-d10	
Cat. No.:	B128205	Get Quote

Introduction

In the pharmaceutical industry, the meticulous control of impurities in active pharmaceutical ingredients (APIs) and finished drug products is paramount to ensure patient safety and therapeutic efficacy. Adipic acid, a dicarboxylic acid, can be present as a process-related impurity or a degradation product in various pharmaceutical preparations. Accurate quantification of such impurities is a critical aspect of quality control. The use of stable isotopelabeled internal standards, such as **Adipic acid-d10**, in conjunction with mass spectrometry-based analytical techniques, offers a robust and reliable approach for the precise determination of adipic acid impurities.

Adipic acid-d10 (Hexanedioic acid-d10) is the deuterium-labeled analogue of adipic acid. Its chemical structure is identical to that of adipic acid, with the exception that the ten hydrogen atoms have been replaced by deuterium atoms. This isotopic labeling results in a distinct mass-to-charge ratio (m/z) without significantly altering the physicochemical properties, such as polarity and chromatographic retention time. Consequently, Adipic acid-d10 serves as an ideal internal standard for quantitative analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). The co-elution of the analyte and the internal standard allows for the correction of variations in sample preparation, injection volume, and instrument response, thereby enhancing the accuracy and precision of the analytical method.

Key Applications in Pharmaceutical Analysis



The primary application of **Adipic acid-d10** in pharmaceutical impurity testing is as an internal standard for the quantification of adipic acid. This is particularly crucial in the following scenarios:

- Process-Related Impurity Analysis: Adipic acid can be a residual starting material or a byproduct in the synthesis of certain APIs. Its concentration must be monitored and controlled within acceptable limits.
- Degradation Product Studies: In stability testing of drug products, adipic acid may form as a degradant. Quantifying its formation over time is essential for determining the shelf-life and storage conditions of the pharmaceutical product.
- Genotoxic Impurity Concerns: While adipic acid itself is not typically considered a genotoxic
 impurity, the analytical principles for trace-level quantification using isotopically labeled
 standards are directly applicable to the monitoring of potentially genotoxic impurities (PGIs).
 The use of stable isotope-labeled internal standards is a recommended approach for the
 accurate quantification of PGIs at the parts-per-million (ppm) level.

Advantages of Using Adipic acid-d10 as an Internal Standard

The use of a stable isotope-labeled internal standard like **Adipic acid-d10** provides several analytical advantages:

- Improved Accuracy and Precision: It effectively compensates for matrix effects, which are common in complex pharmaceutical formulations, and variations in the analytical process.
- Enhanced Method Robustness: The method becomes less susceptible to minor variations in experimental conditions.
- High Specificity: The use of mass spectrometry allows for the selective detection of both the
 analyte and the internal standard based on their specific mass-to-charge ratios, minimizing
 interference from other components in the sample matrix.

Quantitative Data Summary



While specific validated method data for the use of **Adipic acid-d10** for pharmaceutical impurity testing is not extensively published in the public domain, the following table represents typical performance characteristics that can be expected from a validated LC-MS/MS or GC-MS method utilizing a deuterated internal standard for the quantification of a small molecule impurity in a pharmaceutical matrix.

Parameter	Typical Performance Characteristics
Linearity (R²)	> 0.995
Limit of Detection (LOD)	0.01 - 0.1 μg/mL
Limit of Quantification (LOQ)	0.05 - 0.5 μg/mL
Accuracy (% Recovery)	90 - 110%
Precision (% RSD)	< 15%

Experimental Protocols

Below are detailed protocols for the quantification of adipic acid impurity in a pharmaceutical drug substance using **Adipic acid-d10** as an internal standard, employing both LC-MS/MS and GC-MS techniques.

Protocol 1: Quantification of Adipic Acid Impurity by LC-MS/MS

This protocol describes a method for the determination of adipic acid in a drug substance using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) and **Adipic acid-d10** as an internal standard.

- 1. Materials and Reagents
- Adipic Acid Reference Standard
- Adipic acid-d10 (Internal Standard)
- Drug Substance to be tested

Methodological & Application





- Acetonitrile (LC-MS Grade)
- Methanol (LC-MS Grade)
- Formic Acid (LC-MS Grade)
- Ultrapure Water
- 2. Preparation of Solutions
- Standard Stock Solution (Adipic Acid): Accurately weigh about 10 mg of Adipic Acid
 Reference Standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a
 50:50 (v/v) mixture of acetonitrile and water to obtain a concentration of 100 μg/mL.
- Internal Standard Stock Solution (**Adipic acid-d10**): Accurately weigh about 10 mg of **Adipic acid-d10** into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water to obtain a concentration of 100 µg/mL.
- Working Internal Standard Solution: Dilute the Internal Standard Stock Solution with the 50:50 acetonitrile/water mixture to obtain a final concentration of 1 µg/mL.
- Calibration Standards: Prepare a series of calibration standards by spiking appropriate
 amounts of the Standard Stock Solution into blank matrix (a solution of the drug substance
 known to be free of adipic acid) and adding a fixed amount of the Working Internal Standard
 Solution. A typical concentration range would be 0.05 μg/mL to 5 μg/mL.
- Sample Preparation: Accurately weigh about 100 mg of the drug substance into a 10 mL volumetric flask. Add a known volume of the Working Internal Standard Solution (e.g., 100 μ L of 1 μ g/mL solution). Dissolve in and dilute to volume with the 50:50 acetonitrile/water mixture.
- 3. UPLC-MS/MS Instrumental Conditions



Parameter	Condition
UPLC System	Waters ACQUITY UPLC or equivalent
Column	C18 reverse-phase, 2.1 x 50 mm, 1.7 μm
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Gradient	5% B to 95% B over 5 minutes
Flow Rate	0.4 mL/min
Column Temperature	40 °C
Injection Volume	5 μL
Mass Spectrometer	Triple Quadrupole Mass Spectrometer
Ionization Mode	Electrospray Ionization (ESI), Negative Ion Mode
MRM Transitions	Adipic Acid: [M-H] ⁻ → fragment ionAdipic acid-d10: [M-H] ⁻ → fragment ion
Source Temperature	150 °C
Desolvation Temperature	400 °C

4. Data Analysis

- Quantify the adipic acid in the sample by constructing a calibration curve of the peak area
 ratio of adipic acid to Adipic acid-d10 versus the concentration of adipic acid in the
 calibration standards.
- Determine the concentration of adipic acid in the drug substance sample from the calibration curve.

Protocol 2: Quantification of Adipic Acid Impurity by GC-MS



This protocol outlines a method for the determination of adipic acid in a drug substance using Gas Chromatography-Mass Spectrometry (GC-MS) with derivatization and **Adipic acid-d10** as an internal standard. Derivatization is necessary to increase the volatility of the dicarboxylic acid for GC analysis.

- 1. Materials and Reagents
- Adipic Acid Reference Standard
- Adipic acid-d10 (Internal Standard)
- · Drug Substance to be tested
- N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
 (Derivatizing Agent)
- Pyridine (Anhydrous)
- Ethyl Acetate (GC Grade)
- 2. Preparation of Solutions
- Standard Stock Solution (Adipic Acid): Prepare as described in Protocol 1, but use ethyl acetate as the solvent.
- Internal Standard Stock Solution (**Adipic acid-d10**): Prepare as described in Protocol 1, but use ethyl acetate as the solvent.
- Calibration Standards and Sample Preparation (with Derivatization):
 - To a series of vials, add appropriate aliquots of the Standard Stock Solution (for calibration curve) or a weighed amount of the drug substance sample.
 - Add a fixed amount of the Internal Standard Stock Solution to each vial.
 - Evaporate the solvent to dryness under a gentle stream of nitrogen.



- $\circ~$ To the dry residue, add 100 μL of anhydrous pyridine and 100 μL of BSTFA with 1% TMCS.
- Cap the vials tightly and heat at 70 °C for 30 minutes.
- Cool to room temperature before GC-MS analysis.

3. GC-MS Instrumental Conditions

Parameter	Condition
GC System	Agilent 7890B GC or equivalent
Column	DB-5ms, 30 m x 0.25 mm ID, 0.25 μ m film thickness
Carrier Gas	Helium at a constant flow of 1.0 mL/min
Inlet Temperature	250 °C
Injection Volume	1 μL (Splitless mode)
Oven Temperature Program	Initial 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min
Mass Spectrometer	Single Quadrupole or Triple Quadrupole Mass Spectrometer
Ionization Mode	Electron Ionization (EI) at 70 eV
Ion Source Temperature	230 °C
Quadrupole Temperature	150 °C
Acquisition Mode	Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)
Monitored Ions	Specific fragment ions for the derivatized adipic acid and Adipic acid-d10

4. Data Analysis

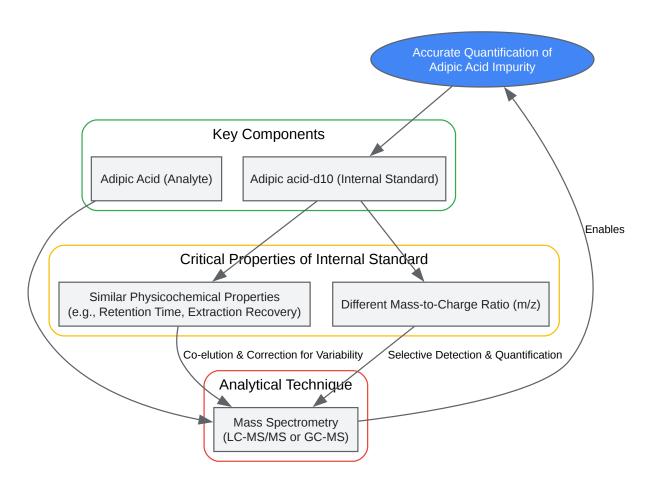


- Quantify the derivatized adipic acid using a calibration curve constructed from the peak area
 ratios of the target ion for derivatized adipic acid to the target ion for derivatized Adipic acidd10 versus the concentration of adipic acid.
- Calculate the concentration of adipic acid in the drug substance sample.

Visualizations







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